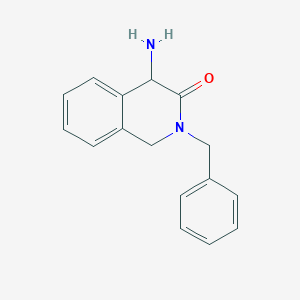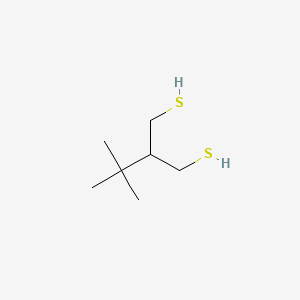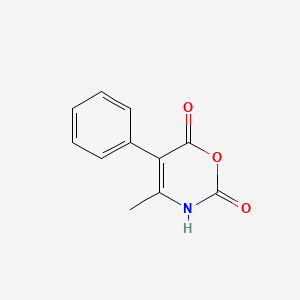
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. The benzylsulfonyl group adds further complexity and functionality to the molecule, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate typically begins with piperazine and benzylsulfonyl chloride.
Protection of Piperazine: The piperazine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms Boc-protected piperazine.
Sulfonylation: The Boc-protected piperazine is then reacted with benzylsulfonyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the benzylsulfonyl group.
Industrial Production Methods:
Industrial production methods for this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate can undergo oxidation reactions, particularly at the benzyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate is used as a building block in organic synthesis. Its protected amine group allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology:
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in various assays and experiments.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperazine core is a common motif in pharmaceuticals, and the Boc and benzylsulfonyl groups can be modified to enhance biological activity.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate involves its interaction with molecular targets through its functional groups. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical reactions. The benzylsulfonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The piperazine ring provides structural stability and can enhance binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Boc-piperazine: Lacks the benzylsulfonyl group, making it less versatile in certain applications.
Benzylsulfonyl-piperazine: Lacks the Boc protection, making it more reactive and less selective in synthesis.
N-Boc-piperazine: Similar in structure but without the benzylsulfonyl group, limiting its functionality.
Uniqueness:
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate is unique due to the combination of the Boc protecting group and the benzylsulfonyl group. This combination allows for selective reactions and modifications, making it a valuable tool in both synthetic and biological research.
Propriétés
Formule moléculaire |
C16H24N2O4S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
tert-butyl 4-benzylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)17-9-11-18(12-10-17)23(20,21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Clé InChI |
SRLFQQGZFSJSSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)
![6-(3-Iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-ol](/img/structure/B8743534.png)







